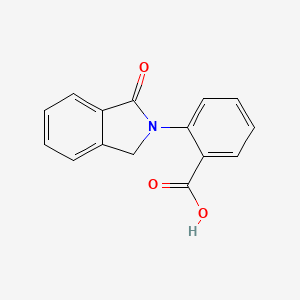

2-(1-Oxoisoindolin-2-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

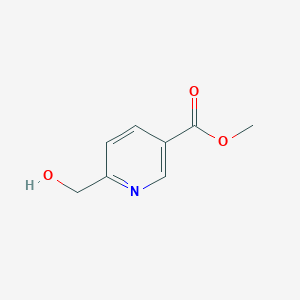

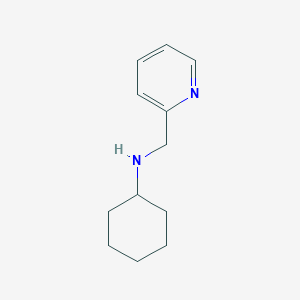

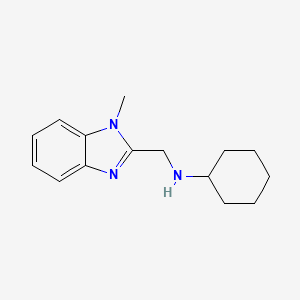

2-(1-Oxoisoindolin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Gut Function Regulation

Benzoic acid derivatives, like 2-(1-Oxoisoindolin-2-yl)benzoic acid, are known for their antibacterial and antifungal properties, often used in foods and feeds as preservatives. Recent studies highlight their potential to improve growth and health by promoting gut functions, including digestion, absorption, and barrier integrity. However, excessive use might lead to gut health issues, indicating a need for understanding the optimal application levels for health benefits (Mao et al., 2019).

Pharmacokinetic Analysis in Animal Models

Physiologically-based pharmacokinetic models for benzoic acid in various species, including rats and guinea pigs, offer insights into metabolic and dosimetric differences. These models are instrumental in understanding the internal exposures of benzoic acid derivatives, aiding in reducing the uncertainty factors in assessing dietary exposures (Hoffman & Hanneman, 2017).

Alternative Drug Development

Salicylic acid derivatives, including 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, show promise in drug development due to their anti-inflammatory and analgesic activities. These compounds, while offering similar benefits to traditional drugs like acetylsalicylic acid, may provide a better toxicity profile and additional therapeutic benefits, suggesting potential in developing alternative medications (Tjahjono et al., 2022).

DNA Binding and Analytical Applications

Benzoic acid derivatives like Hoechst 33258, known for binding to the minor groove of double-stranded DNA, are utilized in various biological applications. These applications range from chromosome and nuclear staining in plant cell biology to acting as radioprotectors and topoisomerase inhibitors, highlighting their versatility in scientific research (Issar & Kakkar, 2013).

Mécanisme D'action

2-(1-Oxoisoindolin-2-yl)benzoic acid acts as a nucleophilic catalyst in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with amino acids to form an amide bond. This compound also prevents racemization of amino acids during peptide synthesis.

Safety and Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye damage. It also causes damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKBCHBYNDGPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363011 |

Source

|

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-69-8 |

Source

|

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

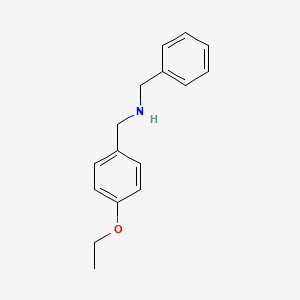

![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)